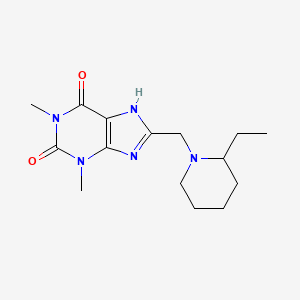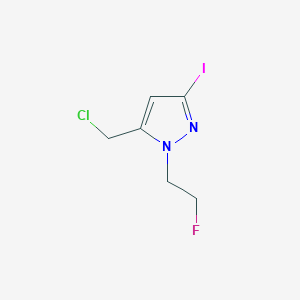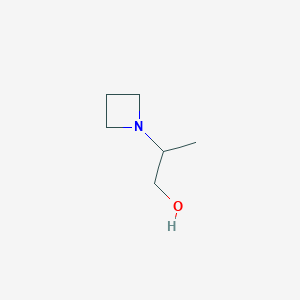
2-(Azetidin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Azetidin-1-yl)propan-1-ol” is a chemical compound with the molecular formula C6H13NO . It is also known by its CAS Number: 1849348-02-2 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 . The molecular weight of the compound is 115.18 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3 and a boiling point of 175.8±13.0 °C at 760 mmHg . The compound is a colorless liquid .Aplicaciones Científicas De Investigación
Synthesis and Biological Importance
Azetidin-2-ones , also known as β-lactams, are recognized for their role as a synthon in synthesizing a wide array of organic molecules. The strain energy associated with the four-membered cyclic lactam skeleton allows for its use in creating aromatic β-amino acids, peptides, polyamines, amino sugars, and other derivatives. This capability has led to the development of "the β-lactam synthon method," highlighting its utility in producing biologically relevant compounds without the β-lactam ring (Deshmukh et al., 2004).
Transformation into Ethylamino Alcohols
A particular study demonstrated the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols . This process utilized lithium aluminum hydride, showcasing a novel method for generating compounds with potential therapeutic applications (Mollet, D’hooghe, & de Kimpe, 2011).
Pharmacological Activities
The pharmacological profile of 2-azetidinones is vast, encompassing antimicrobial, antifungal, anti-inflammatory, antitumor, and antidiabetic activities, among others. Notable mentions include aztreonam and ezetimibe, showcasing the potential of 2-azetidinone derivatives in therapeutic applications (Mehta, Sengar, & Pathak, 2010).
Enzymatic Generation for Polyamine Synthesis
Research into the enzymatic generation of amino aldehydes from corresponding amino alcohols has led to the synthesis of cyclic polyamines, akin to those derived from azetidin. This expands the potential for creating multifunctional polycationic polyamines for applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Biological and Pharmacological Potential
Azetidin-2-ones exhibit a broad spectrum of biological and pharmacological activities beyond their well-known antibiotic properties. This versatility has attracted significant research interest, leading to a comprehensive review of their activities under various categories (Arya et al., 2014).
Safety and Hazards
The safety information for “2-(Azetidin-1-yl)propan-1-ol” indicates that it is a substance with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .
Propiedades
IUPAC Name |
2-(azetidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLFVONOIGORQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
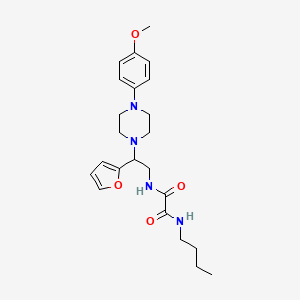
![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
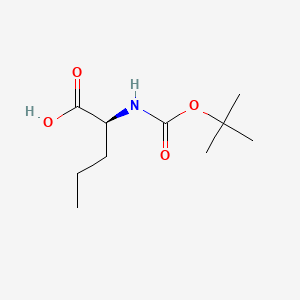

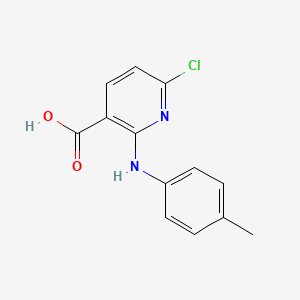
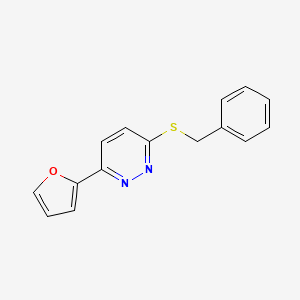
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
